6-Fluoro-3-hydroxy-1H-indazole-4-carboxylic acid
Description
Properties
IUPAC Name |
6-fluoro-3-oxo-1,2-dihydroindazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O3/c9-3-1-4(8(13)14)6-5(2-3)10-11-7(6)12/h1-2H,(H,13,14)(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSFGIFQEGSOPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C(=O)O)C(=O)NN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-hydroxy-1H-indazole-4-carboxylic acid typically involves the introduction of a fluorine atom into the indazole ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorinating agent is used to replace a leaving group on the aromatic ring. The hydroxyl and carboxylic acid groups can be introduced through subsequent functional group transformations.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes steps such as halogenation, cyclization, and functional group modifications under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products:
Oxidation: Formation of 6-Fluoro-3-oxo-1H-indazole-4-carboxylic acid.
Reduction: Formation of 6-Fluoro-3-hydroxy-1H-indazole-4-methanol or 6-Fluoro-3-hydroxy-1H-indazole-4-aldehyde.
Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-3-hydroxy-1H-indazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-hydroxy-1H-indazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. The hydroxyl and carboxylic acid groups can form hydrogen bonds with target proteins, further stabilizing the interaction. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
6-Fluoro-1H-indazole-4-carboxylic acid: Lacks the hydroxyl group, which may affect its biological activity and solubility.
3-Hydroxy-1H-indazole-4-carboxylic acid: Lacks the fluorine atom, which may result in lower stability and biological activity.
6-Fluoro-3-methoxy-1H-indazole-4-carboxylic acid: The methoxy group can alter the compound’s electronic properties and reactivity.
Uniqueness: 6-Fluoro-3-hydroxy-1H-indazole-4-carboxylic acid is unique due to the presence of both the fluorine atom and the hydroxyl group. This combination can enhance its biological activity, stability, and ability to interact with molecular targets, making it a valuable compound in various research fields.
Biological Activity
6-Fluoro-3-hydroxy-1H-indazole-4-carboxylic acid is a fluorinated indazole derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas, including antiviral, anticancer, and anti-inflammatory treatments. The following sections explore the compound's biological activity, mechanisms of action, and relevant research findings.
Target Interactions
Indazole derivatives, including this compound, exhibit high affinity for multiple biological targets. These interactions enable the modulation of various signaling pathways critical for cellular function. The compound is known to bind to specific receptors and enzymes, influencing their activity and leading to therapeutic effects .
Biochemical Pathways
The compound participates in several biochemical pathways, impacting cellular processes such as metabolism and gene expression. It has been shown to modulate key signaling molecules, which can alter cellular responses and contribute to its biological efficacy .
Biological Activities
This compound exhibits a range of biological activities:
- Antiviral Activity : Demonstrated efficacy against various viral infections through inhibition of viral replication.
- Anticancer Properties : Exhibits cytotoxic effects on cancer cell lines, with studies indicating significant inhibition of cell proliferation in models such as HeLa and A375 cells .
- Anti-inflammatory Effects : Shown to reduce inflammation markers in animal models, indicating potential use in treating inflammatory diseases.
- Antimicrobial Activity : Effective against a range of bacterial strains, suggesting its utility as an antimicrobial agent .
Case Studies
- Anticancer Efficacy : In a study involving HeLa cells, this compound was found to inhibit cell growth with an IC50 value of approximately 0.87 µM. This suggests strong potential for development as an anticancer drug .
- Inflammation Model : In a murine model of inflammation, administration of the compound led to a significant reduction in pro-inflammatory cytokines, highlighting its therapeutic potential in managing inflammatory conditions .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. The compound's molecular weight is 196.135 g/mol with a density of 1.8 g/cm³ and a boiling point of approximately 549.5 °C at 760 mmHg, which may influence its bioavailability and stability under physiological conditions .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 6-Fluoro-1H-indazole-4-carboxylic acid | Lacks hydroxyl group | Reduced solubility and activity |
| 3-Hydroxy-1H-indazole-4-carboxylic acid | Lacks fluorine atom | Lower stability and activity |
| 6-Fluoro-3-methoxy-1H-indazole-4-carboxylic acid | Different electronic properties due to methoxy group | Altered reactivity |
The presence of both the fluorine atom and hydroxyl group in this compound enhances its biological activity compared to its analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Fluoro-3-hydroxy-1H-indazole-4-carboxylic acid, and how can reaction conditions be adjusted to improve yield?
- Methodology : The compound can be synthesized via condensation reactions involving halogenated indazole precursors. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with fluorinated reagents in acetic acid with sodium acetate as a catalyst (adjusting molar ratios to 1:1.1 for aldehyde:amine) can improve yield . Optimization may involve varying reaction duration (2.5–5 hours) and recrystallization solvents (e.g., DMF/acetic acid mixtures) to enhance purity .
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodology : Use HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) for purity assessment. Structural confirmation requires H/C NMR (to verify fluorine coupling patterns and hydroxyl protons) and high-resolution mass spectrometry (HRMS) for molecular ion validation . Cross-reference with certified reference materials for calibration .
Q. What purification techniques are recommended to isolate this compound from byproducts?
- Methodology : Column chromatography (silica gel, ethyl acetate/hexane gradients) effectively separates polar byproducts. For crystalline precipitates, recrystallization in acetic acid or DMF/water mixtures is preferred. Monitor purity via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .
Advanced Research Questions
Q. How can contradictory data regarding the biological activity of this compound be systematically analyzed?
- Methodology : Apply longitudinal study designs to distinguish short-term vs. long-term effects. For example, use three-wave panel analyses (baseline, 1 week, 1 year) to assess temporal variability in bioactivity . Employ structural equation modeling (SEM) to quantify mediating variables (e.g., metabolic stability or protein binding) that may explain discrepancies .
Q. What strategies mitigate variability in pharmacological assays involving this compound?
- Methodology : Standardize assay conditions (e.g., pH 7.4 buffers, 37°C incubation) and include internal controls (e.g., norfloxacin derivatives as comparators) . Use effort exertion models to account for confounding factors like enzyme inhibition kinetics or cell line sensitivity . Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. cell-based activity) .
Q. How can computational methods predict the structure-activity relationship (SAR) of fluorinated indazole-carboxylic acid derivatives?
- Methodology : Perform density functional theory (DFT) calculations to map electronic effects of the fluorine substituent on acidity (pKa) and hydrogen-bonding capacity. Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases or GPCRs) can prioritize analogs for synthesis . Cross-validate predictions with experimental IC values .
Q. What experimental designs resolve conflicting data on the compound’s stability under physiological conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring of degradation products (e.g., decarboxylation or hydroxylation). Compare storage in inert atmospheres (N) vs. ambient conditions to identify oxidation-sensitive moieties .
Contradiction Analysis & Mechanistic Studies
Q. How do researchers address discrepancies in reported enzyme inhibition profiles of this compound?
- Methodology : Replicate assays using identical enzyme lots (e.g., PKA or PDE10A) and substrate concentrations. Perform meta-analyses of published IC values, adjusting for variables like ATP concentration (1–10 mM) or Mg levels . Use surface plasmon resonance (SPR) to confirm direct binding vs. allosteric modulation .
Q. What mechanisms explain the dual role of this compound as both an agonist and antagonist in cellular models?
- Methodology : Investigate concentration-dependent effects via dose-response curves (0.1–100 µM). Assess receptor trafficking (e.g., β-arrestin recruitment vs. cAMP signaling) using BRET or FRET assays. Probe tissue-specific responses (e.g., vascular vs. neuronal cells) to identify context-dependent signaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
